molecular formula C11H15ClN2O3S B4626701 2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide

2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide

Cat. No. B4626701
M. Wt: 290.77 g/mol
InChI Key: CWDHMAGBBZMLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TAPB, and it has been found to exhibit potent anti-inflammatory and analgesic properties. In

Scientific Research Applications

Transport of Herbicides through Soil

One study investigated the mobility of chlorsulfuron, a sulfonylurea herbicide, through soil columns to predict its environmental behavior. The research aimed to understand the transport characteristics of this herbicide in different soil types and evaluate the capabilities of the LEACHM (Leaching Estimation and Chemistry Model) for predicting its movement, highlighting the environmental implications of herbicide use in agriculture (R. Veeh, W. Inskeep, F. Roe, A. Ferguson, 1994).

Advancements in Membrane Technology

Another study focused on the synthesis and characterization of novel polymers for desalination membrane applications. Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB) were synthesized and used to prepare polysulfone composite membranes. These membranes were evaluated for their salt rejection and water flux performance, contributing to the development of more efficient desalination technologies (M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013).

Pharmacological Research

Research into gamma-aminobutyric acid (GABA) receptor agonists has identified compounds related to "2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide" for their potential in treating epilepsy. Studies on progabide, a compound with a similar structure, demonstrated broad-spectrum anticonvulsant activities, emphasizing the role of GABA receptor stimulation in controlling convulsions of various origins without significant side effects (P. Worms, H. Depoortere, A. Durand, P. Morselli, K. Lloyd, G. Bartholini, 1982).

Organic Synthesis and Antibiotic Development

In the field of organic synthesis, an efficient process for synthesizing N-(tert-butoxycarbonyl)sulfamide, a precursor for the side chain of the novel carbapenem antibiotic doripenem, was developed. This process highlights the importance of innovative synthetic routes in developing new antibiotics, showcasing the compound's role in facilitating the production of critical pharmaceuticals (T. Masui, M. Kabaki, Hideaki Watanabe, Tatsuya Kobayashi, Y. Masui, 2004).

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-10(11(13)15)14(18(2,16)17)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDHMAGBBZMLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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